molecular formula C16H18N2O4S B5488148 N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide

Cat. No.: B5488148
M. Wt: 334.4 g/mol
InChI Key: BHRTXTPWXMYABO-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. N-Methoxy-N-methylbenzamide is classified as a combustible liquid . Always handle chemicals with appropriate safety measures.

Future Directions

The future directions in the study and application of a compound depend on its potential uses and benefits. While specific future directions for “N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide” are not available, similar compounds like N-Methoxy-N-methylbenzamide may find use in the preparation of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and methylsulfamoyl groups contribute to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-6-4-5-7-13(11)16(19)18-14-10-12(23(20,21)17-2)8-9-15(14)22-3/h4-10,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRTXTPWXMYABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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